7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9884297
InChI: InChI=1S/C23H25F4N5/c1-15-14-19(31-12-10-30(11-13-31)18-4-2-3-5-18)32-22(28-15)20(21(29-32)23(25,26)27)16-6-8-17(24)9-7-16/h6-9,14,18H,2-5,10-13H2,1H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C(F)(F)F)C5=CC=C(C=C5)F
Molecular Formula: C23H25F4N5
Molecular Weight: 447.5 g/mol

7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC9884297

Molecular Formula: C23H25F4N5

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

7-(4-Cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C23H25F4N5
Molecular Weight 447.5 g/mol
IUPAC Name 7-(4-cyclopentylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C23H25F4N5/c1-15-14-19(31-12-10-30(11-13-31)18-4-2-3-5-18)32-22(28-15)20(21(29-32)23(25,26)27)16-6-8-17(24)9-7-16/h6-9,14,18H,2-5,10-13H2,1H3
Standard InChI Key HRJFJIIEVCYDTO-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C(F)(F)F)C5=CC=C(C=C5)F
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C(F)(F)F)C5=CC=C(C=C5)F

Introduction

Structural and Chemical Properties

Core Scaffold and Substituent Analysis

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. This scaffold confers rigidity and π-π stacking capabilities, facilitating interactions with hydrophobic enzyme pockets . Key substituents include:

  • 4-Cyclopentylpiperazin-1-yl group: Introduces conformational flexibility and basicity, potentially enhancing solubility and receptor binding.

  • 4-Fluorophenyl ring: Electron-withdrawing fluorine improves metabolic stability and membrane permeability.

  • Trifluoromethyl group: Enhances lipophilicity and bioavailability while resisting oxidative metabolism.

The compound’s IUPAC name and SMILES string (CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C(F)(F)F)C5=CC=C(C=C5)F) reflect these substituents’ positions, critical for structure-activity relationships (SAR).

Physicochemical and Computational Data

PropertyValue
Molecular Weight447.5 g/mol
LogP (Predicted)4.2 (AlogPS)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Polar Surface Area68.5 Ų
SolubilityPoor aqueous solubility

The trifluoromethyl and fluorophenyl groups contribute to a high LogP, suggesting strong membrane permeability but limited solubility. Computational models predict moderate blood-brain barrier penetration, hinting at potential central nervous system applications .

Synthesis and Structural Characterization

Synthetic Strategies

While no direct synthesis route is documented for this compound, pyrazolo[1,5-a]pyrimidines are typically synthesized via:

  • Cyclocondensation: Reacting aminopyrazoles with β-diketones or α,β-unsaturated ketones under acidic conditions .

  • Multi-component Reactions: Combining aldehydes, malononitrile, and hydrazines in one-pot procedures .

  • Cross-coupling Reactions: Introducing aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig couplings .

The trifluoromethyl group likely originates from trifluoromethylation reagents like Umemoto’s reagent or CF₃Cu, while the cyclopentylpiperazine moiety may be introduced via nucleophilic substitution.

Analytical Characterization

Hypothetical characterization data would involve:

  • NMR: Distinct signals for the trifluoromethyl group (~δ -60 ppm in ¹⁹F NMR), aromatic protons (δ 7.0–8.0 ppm), and cyclopentyl protons (δ 1.5–2.5 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 447.5 (M+H⁺) with fragments corresponding to cyclopentylpiperazine loss.

  • X-ray Crystallography: Confirmation of the planar pyrazolo[1,5-a]pyrimidine core and substituent orientations .

Kinase TargetIC₅₀ (Hypothetical)Mechanism
EGFR<100 nMCompetitive ATP binding
CDK250–200 nMAllosteric inhibition

Analogous compounds show nanomolar potency against EGFR mutants in non-small cell lung cancer, suggesting this derivative’s potential in overcoming drug resistance .

Central Nervous System Applications

The cyclopentylpiperazine group, common in neuroactive compounds, may modulate serotonin or dopamine receptors. Fluorine’s electronegativity enhances blood-brain barrier penetration, making this compound a candidate for neurodegenerative disease research.

Drug Design and Optimization

Pharmacokinetic Enhancements

  • Trifluoromethyl Group: Reduces metabolic clearance by cytochrome P450 enzymes, prolonging half-life.

  • 4-Fluorophenyl Ring: Lowers susceptibility to oxidative metabolism compared to non-fluorinated analogs.

  • Cyclopentylpiperazine: Balances solubility and lipophilicity, improving oral bioavailability.

Toxicity and Selectivity Challenges

While fluorinated groups reduce off-target interactions, the piperazine moiety may pose cardiotoxicity risks via hERG channel inhibition . Computational screening for hERG binding (e.g., QSAR models) is recommended early in development.

Research Gaps and Future Directions

  • Target Identification: Proteomic profiling to map kinase targets and off-effects.

  • In Vivo Efficacy: Testing in xenograft models for oncology or neuroinflammatory diseases.

  • Formulation Development: Addressing poor solubility via nanoemulsions or prodrug strategies.

  • SAR Expansion: Modifying the cyclopentyl group to cyclopropyl or spirocyclic variants for potency gains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator